molecular formula C11H18O2 B1270315 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 91965-21-8

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No. B1270315
CAS RN: 91965-21-8
M. Wt: 182.26 g/mol
InChI Key: YIKIESMRPJSYAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds and derivatives, such as 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and 3,9-dioxa-2, 4-diphosphabicyclo[3.3.1]nonanes, involves complex reactions that yield structures with unique properties and potential transport applications (Christensen et al., 1983; Rudi et al., 1983). These syntheses are crucial for understanding the broader class of bicyclic compounds to which "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" belongs.

Molecular Structure Analysis

The molecular structure of related compounds, including the analysis of their NMR and X-ray diffraction, provides insights into the conformation and stereochemistry of bicyclic systems. For example, the structure and reactivity of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives have been described, offering insights into the stereochemical considerations crucial for the synthesis and analysis of "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" (Klaić et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of bicyclic compounds like "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" involve complex rearrangements and reactions with electrophiles. Studies on compounds such as 3-methylene-7-vinylidenebicyclo(3.3.1)nonane have shown unique reactivity patterns, including cyclization to adamantane derivatives (Krasutskii et al., 1986). These reactions highlight the intricate behavior of bicyclic compounds under various conditions.

Scientific Research Applications

Synthetic and Crystallographic Studies

  • Field : Crystallography and Synthetic Chemistry .
  • Application : Bicyclo[3.3.1]nonane derivatives, including unsaturated ones, are used in synthetic and crystallographic studies . They are used to examine the impact of unsaturation on crystal structures and intermolecular networks .
  • Method : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented . Their intermolecular interactions are examined .
  • Results : The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Anticancer Chemotherapeutics

  • Field : Biomedical Research .
  • Application : Bicyclo[3.3.1]nonane derivatives are being explored for their potential as anticancer chemotherapeutics . They are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Method : This involves the construction of diversely functionalized bicyclo[3.3.1]nonanes and their heteroanalogues, and the delineation of their anticancer activities with few selective compounds .
  • Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

Bioactive Benzophenones and Cytostatic Metabolites

  • Field : Biomedical Research .
  • Application : Some naturally occurring bioactive benzophenones and cytostatic metabolites such as gymnastatins F, G, and Q along with their diacetates and triacetates also contain the bicyclo[3.3.1]nonane core unit . These compounds are most abundant among the polyprenylated acylphloroglucinols (PPAPs), for example, clusianone, garsubellin A, aristophenone A .
  • Method : This involves the extraction of valuable compounds from various plants to isolate many life-saving medicines, along with their other applications .
  • Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

properties

IUPAC Name

5-methylbicyclo[3.3.1]nonane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIESMRPJSYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
J Graham, CE Wong, J Day, E McFaddin… - Bioorganic & medicinal …, 2018 - Elsevier
From a high throughput screening of commercially available libraries against nontuberculous mycobacteria and Mycobacterium tuberculosis, numerous hits were identified with …
Number of citations: 25 www.sciencedirect.com

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